V-Trp-E

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

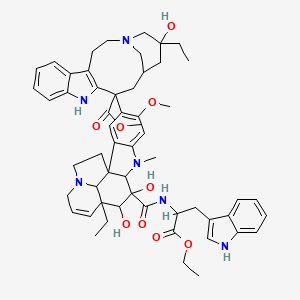

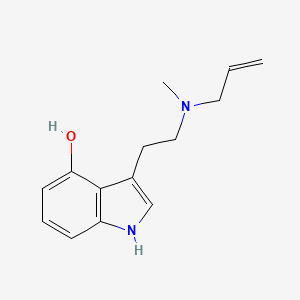

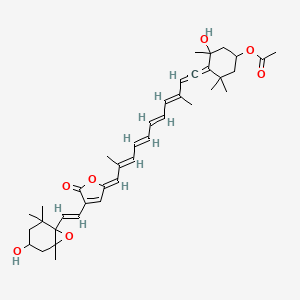

V-Trp-E is a compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is a derivative of tryptophan, an essential amino acid that plays a crucial role in various biological processes. This compound is known for its involvement in signaling pathways and its potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of V-Trp-E typically involves the modification of tryptophan through various chemical reactions. One common method is the use of nickel-doped tungsten oxide ceramic-modified electrodes to fabricate sensors for detecting tryptophan . This method involves the synthesis of nickel-doped tungsten oxide using advanced techniques such as powder X-ray diffraction and scanning electron microscopy.

Industrial Production Methods

Industrial production of this compound can be achieved through metabolic engineering of microorganisms such as Escherichia coli. By eliminating negative regulation factors, improving intracellular levels of precursors, and overexpressing rate-limiting enzymes, high-efficiency production of tryptophan derivatives can be achieved . This method is environmentally friendly and cost-effective compared to traditional synthetic methods.

Análisis De Reacciones Químicas

Types of Reactions

V-Trp-E undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, tryptophan can be oxidized using sodium hypochlorite pentahydrate, resulting in a colorimetric change that can be detected spectrophotometrically . Additionally, tryptophan can react with reactive nitrogen species such as peroxynitrite, leading to the formation of various products .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include sodium hypochlorite pentahydrate, monosodium glutamate, and reactive nitrogen species. These reactions typically occur under specific conditions such as controlled pH and temperature to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions involving this compound include indole-3-acetic acid, serotonin, and melatonin. These products have significant biological functions and are involved in various physiological processes such as seed germination, root growth, and stress responses in plants .

Aplicaciones Científicas De Investigación

V-Trp-E has a wide range of scientific research applications across various fields:

Chemistry: this compound is used as a precursor for the synthesis of various signaling molecules and secondary metabolites.

Biology: It plays a crucial role in the biosynthesis of neurotransmitters such as serotonin and melatonin, which are involved in mood regulation and sleep.

Mecanismo De Acción

The mechanism of action of V-Trp-E involves its interaction with transient receptor potential (TRP) channels, which are ion channels that detect and integrate various physical and chemical stimuli . This compound can activate or inhibit these channels, leading to changes in intracellular calcium levels and subsequent physiological responses. For example, activation of TRPV1 by this compound can result in pain perception and inflammatory responses .

Comparación Con Compuestos Similares

V-Trp-E is unique compared to other tryptophan derivatives due to its specific interactions with TRP channels and its potential therapeutic applications. Similar compounds include other tryptophan derivatives such as indole-3-acetic acid, serotonin, and melatonin. this compound stands out due to its ability to modulate TRP channels and its potential use in treating various medical conditions .

Propiedades

Número CAS |

81571-34-8 |

|---|---|

Fórmula molecular |

C56H68N6O9 |

Peso molecular |

969.2 g/mol |

Nombre IUPAC |

methyl 13-[10-[[1-ethoxy-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |

InChI |

InChI=1S/C56H68N6O9/c1-7-52(67)28-33-29-55(51(66)70-6,45-37(19-23-61(31-33)32-52)36-16-11-13-18-41(36)58-45)39-26-38-43(27-44(39)69-5)60(4)48-54(38)21-24-62-22-14-20-53(8-2,47(54)62)49(64)56(48,68)50(65)59-42(46(63)71-9-3)25-34-30-57-40-17-12-10-15-35(34)40/h10-18,20,26-27,30,33,42,47-49,57-58,64,67-68H,7-9,19,21-25,28-29,31-32H2,1-6H3,(H,59,65) |

Clave InChI |

IQDSXWRQCKDBMW-UHFFFAOYSA-N |

SMILES canónico |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC)O)O)CC)OC)C(=O)OC)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![beta-D-Glucopyranosiduronic acid, (3beta,4alpha,16alpha,22alpha)-16,28-dihydroxy-22-[[(2Z)-2-methyl-1-oxo-2-buten-1-yl]oxy]-23-oxoolean-12-en-3-yl O-beta-D-galactopyranosyl-(1-->2)-O-[O-beta-D-xylopyranosyl-(1-->2)-alpha-L-arabinopyranosyl-(1-->3)]-](/img/structure/B12298922.png)

![Ir[FCF3(CF3)ppy]2(4,4'-dCF3bpy)PF6](/img/structure/B12298926.png)

![(2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B12298934.png)

![3-{2-[2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionylamino]-6-[3-(4-hydroxy-phenyl)-acryloylamino]-hexanoylamino}-N-(1-carbamoyl-2-phenyl-ethyl)-N-methyl-succinamic acid.AcOH; hydrate](/img/structure/B12298935.png)

![4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12298958.png)

![potassium;3-(17-hydroxy-7-methoxycarbonyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)propanoate](/img/structure/B12298961.png)

![(T-4)-[[2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]](2-)]zinc](/img/structure/B12298965.png)